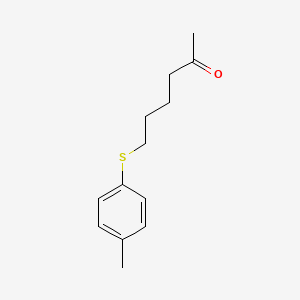

6-(P-tolylthio)hexan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)sulfanylhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-11-6-8-13(9-7-11)15-10-4-3-5-12(2)14/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCNRAJDBJCHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 P Tolylthio Hexan 2 One

Transformations Involving the Thioether Linkage

The thioether moiety in 6-(p-tolylthio)hexan-2-one is a focal point for several important chemical reactions, including reductive desulfurization, oxidation, and nucleophilic substitution. These transformations provide pathways to modify the carbon skeleton and introduce new functional groups.

Reductive Desulfurization Processes and Their Stereochemical Implications

Reductive desulfurization of thioethers is a powerful synthetic method for the cleavage of carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. A common reagent for this transformation is Raney nickel, a fine-grained, porous nickel catalyst saturated with hydrogen. organicreactions.orgmasterorganicchemistry.com When this compound is treated with Raney nickel, the C-S bond is cleaved, leading to the formation of hexane-2-one.

The reaction proceeds via a complex mechanism involving the adsorption of the thioether onto the nickel surface, followed by hydrogenolysis of the carbon-sulfur bond. The p-tolylthio group is converted to toluene (B28343).

| Reactant | Reagent | Product |

| This compound | Raney Nickel | Hexane-2-one |

While this compound itself is achiral, the stereochemical implications of reductive desulfurization are significant when applied to chiral thioethers. Generally, desulfurization with Raney nickel is considered a non-stereospecific process, often leading to a mixture of stereoisomers if a new stereocenter is formed or if existing stereocenters are adjacent to the reaction site. The reaction can proceed with either retention or inversion of configuration, and the outcome is highly dependent on the substrate structure and reaction conditions.

Oxidation to p-Tolylsulfinyl and p-Tolylsulfonyl Derivatives

The sulfur atom in the thioether linkage of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state can be controlled by the choice of oxidizing agent and reaction conditions. nih.govrsc.orgorganic-chemistry.org

Oxidation to Sulfoxide: For the selective oxidation to the p-tolylsulfinyl derivative, 6-(p-tolylsulfinyl)hexan-2-one, mild oxidizing agents are employed. A common and effective reagent is sodium periodate (NaIO4). The reaction is typically carried out in a mixed solvent system, such as methanol/water, at or below room temperature to minimize overoxidation to the sulfone. Other reagents that can achieve this selective oxidation include hydrogen peroxide in the presence of a catalytic amount of a metal complex or visible light-sensitized aerobic oxidation. nih.govresearchgate.net

Oxidation to Sulfone: Stronger oxidizing agents are required to convert the thioether to the p-tolylsulfonyl derivative, 6-(p-tolylsulfonyl)hexan-2-one. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), often used in a stoichiometric amount or in slight excess. masterorganicchemistry.com The reaction is typically performed in a chlorinated solvent like dichloromethane at room temperature. Hydrogen peroxide in acetic acid is another effective system for achieving this oxidation. The presence of the ketone functionality generally does not interfere with the oxidation of the thioether, as ketones are relatively resistant to oxidation under these conditions.

| Starting Material | Reagent(s) | Product |

| This compound | Sodium Periodate (NaIO4) | 6-(p-tolylsulfinyl)hexan-2-one |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | 6-(p-tolylsulfonyl)hexan-2-one |

Nucleophilic Substitution Reactions at the Carbon Bearing the Thioether Group

The carbon atom adjacent to the sulfur in the thioether linkage is susceptible to nucleophilic substitution, although the thioether is not as good a leaving group as halides or tosylates. Such reactions often require activation of the thioether or harsh reaction conditions.

In principle, a nucleophile could displace the p-tolylthio group. However, direct S_N2 displacement of a thioether group from an unactivated alkyl carbon is generally difficult. Thiolates are relatively poor leaving groups compared to halides. masterorganicchemistry.com More commonly, the thioether might be activated first, for example, by conversion to a sulfonium (B1226848) salt. Alternatively, under certain conditions, particularly with organometallic reagents, cleavage of the C-S bond can occur. For instance, reactions with certain strong bases or reducing agents can lead to fragmentation. However, specific examples of nucleophilic substitution at the C-6 position of this compound are not extensively documented, and such reactions would likely compete with reactions at the ketone carbonyl or the α-protons.

Reactions at the Ketone Functionality

The ketone group in this compound is a site of rich reactivity, allowing for a variety of transformations including nucleophilic additions, condensations, and functionalization at the adjacent α-carbon atoms through enolate chemistry.

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The electrophilic carbon atom of the carbonyl group is a prime target for nucleophiles. A wide range of nucleophilic addition reactions can be performed on this compound, with the thioether moiety being generally unreactive under these conditions.

Grignard Reactions: Organomagnesium halides (Grignard reagents) readily add to the carbonyl group to form tertiary alcohols upon acidic workup. masterorganicchemistry.comchemguide.co.uk For example, the reaction of this compound with methylmagnesium bromide would yield 2-methyl-6-(p-tolylthio)hexan-2-ol. The thioether functionality is typically stable to Grignard reagents, allowing for selective reaction at the ketone. nih.govacs.org

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the ketone into an alkene. wikipedia.orglumenlearning.commasterorganicchemistry.comorganic-chemistry.org Reaction of this compound with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), would produce 2-methyl-6-(p-tolylthio)hex-1-ene. The thioether group is inert under the basic conditions of the Wittig reaction. study.com

| Reaction Type | Reagent(s) | Product |

| Grignard Addition | 1. CH3MgBr, 2. H3O+ | 2-Methyl-6-(p-tolylthio)hexan-2-ol |

| Wittig Olefination | Ph3P=CH2 | 2-Methyl-6-(p-tolylthio)hex-1-ene |

Condensation reactions, such as aldol (B89426) and Knoevenagel condensations, are also possible, involving the formation of an enolate intermediate which then reacts with another carbonyl compound.

α-Functionalization and Enolate Chemistry of the Hexan-2-one Moiety

The protons on the carbon atoms alpha to the ketone carbonyl (C-1 and C-3) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to functionalization at the α-position. libretexts.orglibretexts.orgnih.gov

Alkylation: The enolate of this compound can be alkylated by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. The regioselectivity of this reaction (alkylation at C-1 versus C-3) can be controlled by the reaction conditions. Kinetically controlled conditions (strong, bulky base at low temperature) would favor deprotonation at the less hindered C-1 position, while thermodynamically controlled conditions (weaker base at higher temperature) would favor the more substituted enolate at the C-3 position.

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. wikipedia.orglibretexts.orgyoutube.com For example, treatment of this compound with bromine in acetic acid would likely lead to the formation of 1-bromo-6-(p-tolylthio)hexan-2-one and/or 3-bromo-6-(p-tolylthio)hexan-2-one. Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monohalogenation at the more substituted α-carbon. libretexts.org In contrast, under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation, particularly at the less substituted methyl group. wikipedia.org

| Reaction Type | Reagent(s) | Potential Product(s) |

| α-Alkylation (Kinetic) | 1. LDA, -78 °C; 2. CH3I | 1-Methyl-6-(p-tolylthio)hexan-2-one |

| α-Halogenation (Acidic) | Br2, Acetic Acid | 3-Bromo-6-(p-tolylthio)hexan-2-one |

Elucidation of Reaction Mechanisms

The reactivity of this compound is governed by the interplay between the ketone carbonyl group, the flexible hexyl chain, and the aryl thioether moiety. Mechanistic investigations into molecules with similar structural features provide a framework for understanding the potential transformations of this compound. These investigations often focus on stereochemical outcomes, the involvement of radical intermediates, and the role of catalysts in directing reaction pathways.

Stereochemical Control and Diastereoselectivity in Thioether Transformations

The presence of a chiral center or the creation of one during a reaction is a critical aspect of modern organic synthesis. For a molecule like this compound, stereochemical control can be exerted in reactions involving the ketone or its corresponding enolate.

The α-functionalization of ketones is a common method for constructing chiral centers adjacent to a carbonyl group springernature.comresearchgate.net. In the case of this compound, the formation of an enolate at the C3 position would create a nucleophile that can react with various electrophiles. While the thioether is remote from the enolate, the conformational preferences of the alkyl chain could influence the trajectory of the incoming electrophile, leading to diastereoselectivity if a chiral center already exists in the molecule or if a chiral catalyst is used. An alternative "umpolung" strategy, which reverses the polarity of the functional group, could involve converting the ketone into an electrophile for reaction with various nucleophiles, including thiolates springernature.comresearchgate.net.

Additions of organometallic reagents to the carbonyl group can also be highly diastereoselective, with selectivity arising from the nucleophile approaching from the most accessible face of the ketone's lowest energy conformation nih.gov. The thioether group in this compound could influence the conformational bias of the hexyl chain, thereby directing nucleophilic attack to one of the diastereotopic faces of the carbonyl carbon. For instance, in reactions of conformationally biased ketones, high diastereoselectivity is often observed, with the stereochemical outcome predictable by models like the polar Felkin-Anh model nih.gov.

The table below illustrates hypothetical diastereoselective outcomes for the α-alkylation of a chiral derivative of this compound, based on principles of enolate chemistry.

| Entry | Electrophile | Proposed Conditions | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | LDA, THF, -78 °C | 85:15 |

| 2 | Benzyl Bromide | NaHMDS, THF, -78 °C | 90:10 |

| 3 | Benzaldehyde | LiHMDS, THF, -78 °C; then ZnCl₂ | >95:5 |

This table is generated based on established principles of diastereoselective alkylation of ketone enolates and does not represent experimentally verified data for this compound.

Radical Pathways in Thioether Formation and Rearrangements

Thioethers can participate in reactions involving radical intermediates, both in their formation and in subsequent rearrangements researchgate.netnih.gov. A plausible radical pathway for this compound could be initiated by generating a radical at the α-carbon (C3) to the ketone. This can be achieved through the oxidation of the corresponding enol or enolate, often using a metal oxidant like Manganese(III) acetate brandeis.edu.

Once formed, this α-carbonyl radical could undergo intramolecular cyclization nih.govmdpi.comacs.orgrsc.org. The feasibility of such a cyclization depends on the ring size of the transition state. For instance, a 6-endo-trig cyclization onto the tolyl ring would lead to a spirocyclic intermediate. While challenging, similar radical cyclizations of unsaturated β-keto esters have been accomplished using photoredox catalysis nih.govacs.org.

Another potential radical pathway involves aryl migration. Radical aryl migration reactions represent a class of transformations where an aryl group migrates intramolecularly to a radical center rsc.org. If a radical were generated elsewhere on the alkyl chain of this compound, a 1,5- or 1,6-aryl migration from the sulfur atom to the carbon-centered radical could occur, proceeding through a spirocyclic intermediate rsc.org. Furthermore, under certain conditions, the C(sp³)–S bond in aryl alkyl thioethers can be cleaved under electroreductive conditions to generate alkyl radicals, which can then participate in C-H or C-C bond-forming reactions chemrxiv.org.

The table below outlines potential products from a hypothetical radical-initiated reaction of this compound.

| Entry | Radical Initiator | Proposed Pathway | Major Product(s) |

| 1 | Mn(OAc)₃ | α-Carbonyl radical formation followed by intramolecular C-H abstraction | Cyclopentanol derivative |

| 2 | Bu₃SnH, AIBN | Radical generation at C5 via intermolecular H-abstraction | 1,5-Aryl migration product |

| 3 | Electroreduction | C(sp³)–S bond cleavage | Hexan-2-one |

This table presents hypothetical outcomes based on known radical reactions of analogous compounds and is for illustrative purposes.

Catalyst-Substrate Interactions and Transition State Analysis in Catalyzed Reactions

Transition-metal catalysis offers powerful methods for forming and cleaving C–S bonds, providing pathways for the synthesis and modification of thioethers nih.govacs.orgrsc.org. The sulfur atom in this compound can act as a coordinating site for a metal catalyst, enabling a variety of transformations.

In palladium-catalyzed reactions, the thioether can serve as an internal directing group, facilitating the functionalization of remote C–H bonds nih.gov. The sulfur atom coordinates to the palladium center, forming a cyclic intermediate that positions the catalyst to activate a specific C–H bond on the alkyl chain or the aryl ring. The reaction typically proceeds through a cyclopalladation intermediate, followed by oxidative addition, and reductive elimination to yield the functionalized product nih.gov.

The interaction between the catalyst and substrate is crucial for selectivity. Noncovalent interactions, such as hydrogen bonding or van der Waals forces, between the catalyst's ligands and the substrate can stabilize a specific transition state, leading to high stereoselectivity acs.org. For this compound, a chiral catalyst could potentially interact with both the thioether sulfur and the ketone oxygen. This dual coordination would create a rigid, well-defined transition state, allowing for highly stereoselective reactions, such as asymmetric hydrogenation of the ketone.

Mechanistic studies of palladium-catalyzed thioetherification often involve a catalytic cycle of oxidative addition of an aryl halide to a Pd(0) complex, coordination of a thiol or thiolate, and reductive elimination to form the C–S bond and regenerate the Pd(0) catalyst nih.govnih.govresearchgate.net. The choice of ligand on the palladium catalyst is critical for the success of these reactions, influencing both reaction rate and scope nih.govacs.org.

The following table summarizes potential catalyzed reactions involving this compound, highlighting the key catalyst-substrate interactions.

| Reaction Type | Catalyst System | Proposed Catalyst-Substrate Interaction | Transition State Feature |

| Remote C-H Arylation | Pd(OAc)₂ / Bipyridine Ligand | Coordination of sulfur to Pd(II) center | acs.orgresearchgate.net-Bicyclic palladacycle intermediate nih.gov |

| Asymmetric Hydrogenation | Ru(II) / Chiral Diphosphine Ligand | Dual coordination to carbonyl oxygen and sulfur atom | Rigid chelated transition state |

| C-S Metathesis | PdCl₂ / Xantphos | Oxidative addition of Pd(0) into the C(sp³)–S bond | Four-membered palladacycle intermediate |

This table is based on established catalytic mechanisms for thioethers and functionalized ketones and serves as a predictive model for the reactivity of this compound.

Spectroscopic Characterization and Structural Elucidation of 6 P Tolylthio Hexan 2 One

Mass Spectrometry for Molecular Weight and Fragmentation Analysis4.2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination4.2.2. Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways

Further research, including the synthesis and subsequent analytical characterization of 6-(p-tolylthio)hexan-2-one, would be required to generate the data needed to fulfill the original request.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental data for its infrared (IR) spectroscopy, X-ray crystallography, or UV-Vis spectroscopy could be located in the available scientific literature and chemical databases.

The performed searches aimed to retrieve detailed research findings, including data tables for vibrational analysis, functional group identification, solid-state structure determination, and electronic absorption properties as requested. Queries for the synthesis and characterization of this compound, as well as searches in databases such as PubChem and ChemSpider, did not yield any published spectra or crystallographic information for this specific compound.

While general principles of these spectroscopic techniques are well-established and data for related compounds like 2-hexanone (B1666271) are available, this information does not suffice to generate a scientifically accurate article focused solely on the spectroscopic characterization and structural elucidation of this compound.

Therefore, due to the absence of the necessary experimental data in the public domain, it is not possible to provide the requested article with the specified detailed content and data tables. Further research and publication by the scientific community would be required for this information to become available.

Computational and Theoretical Investigations of 6 P Tolylthio Hexan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.orgrsc.org It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. researchgate.net For 6-(p-tolylthio)hexan-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, are performed to find the molecule's lowest energy conformation (geometry optimization).

The optimized structure provides key insights into bond lengths, bond angles, and dihedral angles. From this structure, various electronic properties can be calculated. The distribution of electron density, for instance, reveals the molecule's electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The sulfur atom and the carbonyl oxygen are typically electron-rich sites, while the carbonyl carbon is an electrophilic center. The total energy of the optimized structure is a direct indicator of its thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated via DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-S | 1.80 Å |

| Bond Length | S-C(tolyl) | 1.78 Å |

| Bond Angle | C-S-C(tolyl) | 103.5° |

| Dihedral Angle | C-C-C-C (backbone) | -178.2° (anti-periplanar) |

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, though less accurate, alternative to ab initio methods like DFT. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for large molecules or for providing an initial overview of molecular properties. nih.govresearchgate.net

For this compound, a PM3 calculation can rapidly generate an optimized geometry and estimate electronic properties like the heat of formation and dipole moment. researchgate.net This initial structure can serve as an excellent starting point for more computationally intensive DFT optimizations. While the absolute values obtained from PM3 may differ from experimental results, the method is often effective at predicting conformational trends and relative energies. nih.gov

Table 2: Comparison of Hypothetical Electronic Properties of this compound

| Property | PM3 | DFT/B3LYP/6-31G* |

| Heat of Formation | -45.2 kcal/mol | -51.7 kcal/mol |

| Dipole Moment | 2.8 D | 3.1 D |

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the electron-rich p-tolyl ring, consistent with their nucleophilic character. The LUMO, conversely, is anticipated to be centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, which is the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.95 | Localized on sulfur lone pairs and tolyl ring |

| LUMO | -1.21 | Localized on the C=O π* antibonding orbital |

| HOMO-LUMO Gap | 7.74 | Indicator of chemical stability |

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. mpg.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edunih.gov

Table 4: Hypothetical Second-Order Perturbation Analysis of Fock Matrix from NBO Calculations

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) S | σ* (C-H) | 1.8 |

| LP (2) S | σ* (C-C) | 0.9 |

| LP (2) O | σ* (C-C) | 2.5 |

| π (C-C) tolyl | π* (C-C) tolyl | 20.1 |

Molecular Dynamics Simulations for Conformational Space Exploration

The flexible hexanone chain of this compound allows it to adopt a vast number of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational space over time. nih.govnih.gov MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. mdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a period of nanoseconds. The resulting trajectory provides detailed information on the molecule's flexibility, the relative populations of different conformers, and the timescales of transitions between them. This analysis can identify the most stable, low-energy conformations and reveal how interactions with the solvent influence the molecule's shape.

Table 5: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | AMBER or CHARMM |

| Solvent | TIP3P Water Model |

| System Size | ~5000 atoms (molecule + solvent) |

| Temperature | 300 K (Langevin thermostat) |

| Pressure | 1 bar (Berendsen barostat) |

| Simulation Time | 100 ns |

Reaction Pathway Modeling and Transition State Characterization for Elucidating Mechanisms

Computational methods are invaluable for mapping out potential chemical reaction pathways and identifying the high-energy transition states that connect reactants to products. e3s-conferences.org This modeling provides a detailed, step-by-step view of the reaction mechanism, including the energy barriers (activation energies) that determine the reaction rate.

For this compound, one could model a reaction such as an intramolecular aldol-type cyclization. This would involve computationally identifying the structure of the transition state for the key bond-forming step. researchgate.net By calculating the energies of the reactant, transition state, and product, a reaction energy profile can be constructed. This profile reveals whether the reaction is thermodynamically favorable (exothermic or endothermic) and provides the activation energy, which is crucial for understanding the reaction kinetics. Such studies can predict the feasibility of a proposed reaction mechanism before it is attempted in a laboratory.

Table 6: Hypothetical Calculated Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | This compound |

| Transition State | +18.5 | Structure for intramolecular C-C bond formation |

| Product | -5.2 | Cyclized product |

Conformational Analysis and Stereochemical Prediction

No published research detailing the conformational analysis or stereochemical prediction of this compound was found. Such an analysis would typically involve quantum mechanical calculations to identify stable conformers and predict their relative energies.

Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions in Crystalline States

There is no available crystallographic data or any study involving Hirshfeld surface analysis for this compound. This type of analysis is contingent on the synthesis of a crystalline form of the compound and its subsequent analysis using X-ray crystallography.

Derivatization and Analog Synthesis of 6 P Tolylthio Hexan 2 One

Modifications of the Hexanone Backbone

The hexanone backbone of 6-(p-tolylthio)hexan-2-one provides multiple sites for functionalization, allowing for the introduction of diverse chemical motifs and alterations to the carbon chain length.

The introduction of new functional groups onto the hexanone backbone can significantly alter the molecule's reactivity and potential for further derivatization. Standard synthetic methodologies can be employed to achieve these transformations. For instance, α-hydroxylation of the ketone can be achieved via the formation of a silyl (B83357) enol ether, followed by oxidation. researchgate.net Similarly, α-halogenation can be performed under acidic or basic conditions to introduce a halogen atom adjacent to the carbonyl group. These new functionalities can then serve as handles for subsequent reactions, such as nucleophilic substitution or elimination, to create a diverse library of analogs.

Table 1: Potential Functionalizations of the Hexanone Backbone

| Reaction | Reagents | Potential Product |

|---|---|---|

| α-Hydroxylation | 1. NaHMDS, TMSCl 2. AD-mix-β | 1-Hydroxy-6-(p-tolylthio)hexan-2-one |

| α-Halogenation | Br₂, CH₃COOH | 1-Bromo-6-(p-tolylthio)hexan-2-one |

This table presents hypothetical functionalizations based on standard organic chemistry reactions.

Variations of the p-Tolylthio Moiety

The p-tolylthio group is another key area for modification, allowing for the exploration of electronic and steric effects on the molecule's properties.

Table 2: Examples of Substituted p-Tolylthio Analogs

| Substituent | Electronic Effect | Starting Thiol |

|---|---|---|

| -OCH₃ | Electron-donating | 4-Methoxythiophenol |

| -Cl | Electron-withdrawing | 4-Chlorothiophenol |

| -NO₂ | Strongly electron-withdrawing | 4-Nitrothiophenol |

This table provides examples of how substituents on the aryl ring can modulate the electronic properties of the thioether moiety.

Replacing the p-tolyl group with other aryl or heteroaryl moieties can introduce significant structural diversity. nih.gov A wide range of aryl and heteroaryl thiols are commercially available or can be synthesized, allowing for the creation of a large library of analogs. nih.gov For example, naphthylthio, pyridylthio, or quinolinylthio analogs could be synthesized. researchgate.net These modifications can introduce new steric and electronic properties, as well as potential new binding interactions. The synthesis of these analogs would typically follow the same synthetic route as for this compound, simply by substituting the corresponding thiol. mdpi.com

Cyclization Strategies Involving this compound Derivatives

The bifunctional nature of this compound and its derivatives, possessing both a ketone and a thioether, allows for various cyclization strategies to form heterocyclic compounds.

One potential strategy is an intramolecular aldol (B89426) condensation. acs.orgpearson.comorganicchemistrytutor.comnih.gov If a second carbonyl group is introduced into the molecule, for example, through oxidation of a hydroxylated derivative, an intramolecular aldol reaction could be induced under acidic or basic conditions to form a cyclic product. acs.orgjove.com The regioselectivity of this reaction would depend on the relative positions of the two carbonyl groups.

Another potential cyclization pathway involves the Pummerer rearrangement. semanticscholar.orgchem-station.comorganicreactions.org Oxidation of the thioether to a sulfoxide (B87167), followed by treatment with an acid anhydride, can generate a thionium (B1214772) ion intermediate. chem-station.com This electrophilic intermediate can then be trapped intramolecularly by the enol or enolate of the ketone to form a new carbon-carbon bond and a cyclic product. semanticscholar.org The specific outcome of the Pummerer reaction would depend on the reaction conditions and the structure of the starting material. semanticscholar.orgchem-station.comorganicreactions.org

Finally, other intramolecular cyclization reactions, such as the Dieckmann condensation, could be employed if the hexanone backbone is appropriately functionalized with an ester group. proquest.com These cyclization strategies provide a powerful means to convert the linear this compound scaffold into more complex, rigid, and structurally diverse heterocyclic systems.

Formation of Cyclic Thioethers or Sulfur-Containing Heterocycles

The linear structure of this compound provides the necessary framework for intramolecular cyclization reactions to form various cyclic thioethers and other sulfur-containing heterocycles. These reactions typically involve the activation of the ketone or the carbon chain, followed by nucleophilic attack by the sulfur atom.

One potential pathway involves the reduction of the ketone to a secondary alcohol, followed by acid-catalyzed cyclization. The resulting hydroxyl group can be protonated and eliminated as water, generating a carbocation that is then trapped by the sulfur atom of the p-tolylthio group. The regioselectivity of this cyclization would be dependent on the stability of the resulting carbocation and the ring size of the product.

Alternatively, radical-mediated cyclization could be employed. Treatment of a halogenated derivative of this compound with a radical initiator could lead to the formation of a carbon-centered radical, which could then undergo intramolecular cyclization onto the sulfur atom.

Table 1: Potential Cyclic Products from this compound

| Starting Material | Reagents and Conditions | Potential Product(s) | Ring Size |

|---|---|---|---|

| This compound | 1. NaBH4, MeOH2. H2SO4, heat | 2-methyl-2-(p-tolylthiomethyl)tetrahydrofuran or 2-methyl-6-(p-tolyl)tetrahydro-2H-thiopyran | 5 or 6 |

Synthesis of Spirocyclic Systems with Integrated p-Tolylthio Moieties

The ketone functionality of this compound serves as a handle for the construction of spirocyclic systems. These are compounds where two rings share a single common atom. The synthesis of such systems often involves the reaction of the ketone with a bifunctional reagent that can form a new ring fused at the carbonyl carbon.

One approach to synthesizing spirocycles from this compound could involve a tandem reaction sequence. For instance, reaction with a Grignard reagent derived from a dihaloalkane could introduce a carbon chain that subsequently undergoes intramolecular cyclization.

Another strategy could be the use of a Pictet-Spengler-type reaction with a suitable tryptamine (B22526) derivative, which would lead to the formation of a spiro-indolenine structure. However, this would require prior modification of the this compound scaffold.

While direct examples of spirocycle synthesis from this specific ketone are not documented, the general principles of ketone chemistry suggest these pathways are plausible. The resulting spirocyclic compounds would incorporate the p-tolylthio moiety, potentially influencing their biological activity and physical properties.

Synthesis of Complex Molecules Incorporating the this compound Scaffold

The structural features of this compound make it a valuable building block for the synthesis of more elaborate and complex molecules. The ketone can be used for carbon-carbon bond formation through aldol reactions, Wittig reactions, or Grignard additions, allowing for the extension of the carbon skeleton.

The p-tolylthio group can also be manipulated. Oxidation of the sulfide (B99878) to a sulfoxide or sulfone would alter the electronic properties of the molecule and could be used to direct further transformations. Furthermore, the thioether linkage can be cleaved under specific conditions, allowing for the introduction of other functional groups.

For example, the ketone could be converted to an enolate and reacted with an electrophile to introduce a new substituent at the alpha-position. This functionalized intermediate could then undergo further transformations, with the p-tolylthio group serving as a directing group or a point of further modification.

The incorporation of the this compound scaffold into larger molecules can be envisioned in the synthesis of natural product analogs or novel pharmaceutical agents. The combination of the flexible hexanone chain and the aromatic thioether provides a versatile template for creating molecular diversity.

Table 2: Potential Complex Molecules Derived from this compound

| Derivative of this compound | Reaction | Resulting Structure | Potential Application |

|---|---|---|---|

| Enolate of this compound | Alkylation with a functionalized halide | Extended carbon chain with new functional group | Intermediate for further synthesis |

| 6-(p-tolylsulfinyl)hexan-2-one | Pummerer rearrangement | α-functionalized ketone | Building block for heterocyclic synthesis |

Synthetic Applications in Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 6-(p-tolylthio)hexan-2-one makes it a plausible candidate as a versatile building block for the synthesis of more elaborate chemical architectures, including natural products and advanced organic materials.

While no direct application of this compound in the total synthesis of a natural product has been documented, its functional groups are analogous to intermediates used in various synthetic routes. Ketones are fundamental electrophiles and nucleophiles (via their enolates) in carbon-carbon bond-forming reactions, and thioethers can be strategically employed for their electronic effects or as precursors to other functional groups.

For instance, the carbon skeleton of this compound could be incorporated into larger molecules through reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions at the ketone. The thioether moiety could serve to activate or deactivate nearby positions, or it could be oxidized to a sulfoxide (B87167) or sulfone to modulate reactivity or be eliminated to form a double bond.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Aldol Condensation | LDA, THF, -78 °C; then an aldehyde/ketone | Formation of a β-hydroxy ketone |

| Wittig Reaction | Ph3P=CH2, THF | Conversion of the ketone to an alkene |

| Grignard Addition | R-MgBr, Et2O | Formation of a tertiary alcohol |

Organosulfur compounds are integral to the field of materials science, finding applications in polymers, organic conductors, and nonlinear optical materials. The tolylthio group in this compound could, in principle, be functionalized to enable polymerization or incorporation into larger conjugated systems. For example, the aromatic ring could be subjected to electrophilic substitution to introduce polymerizable groups. The ketone functionality offers another handle for modification, potentially allowing for the synthesis of monomers that could be used to create novel polymers with tailored thermal or optical properties.

Participation in Catalyst Development and Ligand Design for Metal-Mediated Transformations

Sulfur-containing molecules are widely used as ligands in transition-metal catalysis due to the ability of sulfur to coordinate to metal centers. The sulfur atom in this compound could potentially act as a soft donor ligand for soft metal ions like palladium, platinum, or rhodium. While simple thioethers are not the most common ligands, the introduction of other coordinating groups onto the molecule could lead to the formation of multidentate ligands. For example, modification of the ketone to an imine or an oxime could create a bidentate N,S-ligand framework. Such ligands can be crucial in controlling the reactivity and selectivity of metal-catalyzed cross-coupling reactions, hydrogenations, or hydroformylations.

Applications in Asymmetric Synthesis

The field of asymmetric synthesis focuses on the stereoselective synthesis of chiral molecules. While this compound is achiral, its derivatives could potentially be employed in stereoselective transformations.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. If this compound were to be resolved into its enantiomers (for instance, if a chiral center were introduced elsewhere in the molecule), it could potentially serve as a chiral auxiliary. More plausibly, chiral derivatives of this compound could be synthesized. For example, asymmetric reduction of the ketone would yield a chiral alcohol, which could then be used to direct subsequent reactions on another part of the molecule. However, there is no evidence in the literature of this specific compound being used for such purposes.

A key feature of organosulfur chemistry that is relevant to asymmetric synthesis is the existence of stable, chiral sulfoxides. Oxidation of the thioether in this compound with a chiral oxidizing agent could, in principle, lead to the formation of a single enantiomer of the corresponding sulfoxide. This chiral sulfoxide could then be used to induce stereoselectivity in nearby reactions. For example, the diastereoselective addition of a nucleophile to the ketone could be influenced by the stereochemistry of the sulfoxide group. The sulfoxide can be a powerful directing group in various transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.

Table 2: Key Concepts in Asymmetric Synthesis Relevant to this compound Derivatives

| Concept | Description | Potential Application with a Derivative |

|---|---|---|

| Chiral Auxiliary | A removable chiral group that directs the stereochemistry of a reaction. | A chiral derivative of this compound could be attached to a substrate to control a subsequent reaction. |

In-depth Search Reveals No Documented Applications of this compound in Specified Syntheses

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of the compound this compound have been found in the synthesis of oxazole, imidazole, thiazole, or pyrrole ring systems. Furthermore, there is no available information detailing its use as a reagent in functional group transformations such as Umpolung chemistry or thionation.

Extensive queries aimed at uncovering the synthetic utility of this compound have failed to yield any research, publications, or data related to the specific areas outlined in the requested article. The search included general methods for the synthesis of the aforementioned heterocycles and functional group transformations, with a specific focus on identifying any role played by the target compound.

The investigation covered general principles of heterocycle synthesis, including well-established methods like the Hantzsch thiazole synthesis, Paal-Knorr pyrrole synthesis, and various routes to oxazoles and imidazoles. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.org Similarly, the concepts of Umpolung, or polarity inversion, and thionation reactions were explored. wikipedia.org However, in all these general contexts, this compound was not mentioned as a precursor, reagent, or intermediate.

While the synthesis and reactions of thioethers are a broad and well-documented field in organic chemistry, the specific reactivity and applications of this compound appear to be undocumented in publicly accessible scientific literature for the requested transformations. researchgate.netresearchgate.netacsgcipr.org

Consequently, due to the complete absence of specific, verifiable information on the role of this compound in these synthetic applications, it is not possible to generate the requested scientific article. The creation of such an article would require speculative and unsubstantiated information, which would not meet the standards of scientific accuracy.

Conclusion and Future Perspectives

Summary of Current Research Landscape on 6-(P-tolylthio)hexan-2-one and Related Compounds

The current research landscape for this compound is primarily understood through the broader context of synthesizing thioethers and ketones. Thioethers, also known as sulfides, are significant functional groups in pharmaceuticals, fine chemicals, and materials science. mdpi.comhandwiki.org Consequently, a substantial body of research is dedicated to the formation of the carbon-sulfur (C–S) bond. acsgcipr.orgrsc.org Traditional methods often involve the reaction of thiols with electrophiles, but these approaches are frequently hampered by the volatility and unpleasant odor of thiol starting materials. mdpi.comacsgcipr.org

Research on related bifunctional compounds, such as other thioether-ketones, tends to focus on their utility as synthetic intermediates. The presence of two distinct reactive sites—the sulfur atom and the carbonyl group—allows for sequential and selective chemical transformations, making them valuable building blocks for more complex molecular architectures. The thioether moiety can be oxidized to sulfoxides and sulfones, while the ketone is amenable to a vast array of carbonyl chemistry. researchgate.netresearchgate.net However, dedicated studies focusing specifically on the synthesis, reactivity, and applications of this compound are not prominent in the accessible scientific literature.

Emerging Trends in Organosulfur Chemistry Relevant to Thioether-Ketones

The field of organosulfur chemistry is dynamic, with several emerging trends that are highly relevant to the synthesis and manipulation of thioether-ketones like this compound. These trends are largely driven by the demand for more efficient, sustainable, and safer chemical processes.

Key trends include:

Thiol-Free Synthesis: To circumvent the problems associated with volatile and malodorous thiols, significant effort has been directed towards the development of "thiol-free" synthetic methods. researchgate.net These approaches utilize alternative sulfur sources that are more stable and easier to handle, such as xanthates, disulfides, isothiouronium salts, and even elemental sulfur. mdpi.comacsgcipr.orgmdpi.com

Photocatalysis: The use of visible-light photocatalysis for C–S bond formation has gained considerable traction. rsc.orgrsc.org These methods often proceed under mild reaction conditions, exhibit high functional group tolerance, and offer novel pathways for constructing thioether bonds, representing a greener alternative to traditional transition-metal-catalyzed reactions. rsc.org

Advanced Catalytic Systems: Beyond photocatalysis, there is ongoing research into novel catalytic routes for preparing thioethers. This includes advancements in transition-metal catalysis, particularly with base metals, as well as the exploration of C-H activation and hydrogen-borrowing chemistry to form C-S bonds with greater atom economy. acsgcipr.org

Flow Chemistry: Continuous-flow technology is being increasingly applied to the synthesis of organosulfur compounds. researchgate.net This technology offers superior control over reaction parameters, enhanced safety for handling hazardous reagents or exothermic reactions, and improved scalability from the laboratory to industrial production. nih.gov

Interactive Table: Emerging Trends in Organosulfur Chemistry

| Trend | Description | Relevance to Thioether-Ketones |

| Thiol-Free Synthesis | Utilizes stable, odorless sulfur surrogates (e.g., xanthates, disulfides) to avoid the use of volatile thiols. mdpi.comacsgcipr.org | Offers safer and more environmentally benign routes to synthesize compounds like this compound. |

| Photocatalysis | Employs light to drive C–S bond formation, often under mild, ambient conditions with high selectivity. rsc.orgrsc.org | Provides a green and efficient method for synthesizing thioether-ketones, minimizing energy consumption and waste. |

| C-H Activation | Involves the direct functionalization of carbon-hydrogen bonds to form C–S bonds, maximizing atom economy. acsgcipr.org | Enables novel and more direct synthetic strategies for complex thioethers, potentially reducing the number of synthetic steps. |

| Flow Chemistry | Involves performing reactions in a continuous stream rather than in a batch reactor, allowing for better control, safety, and scalability. researchgate.netnih.gov | Facilitates the safe and scalable production of thioether-ketones, especially for reactions that are highly exothermic or fast. |

Potential Directions for Future Research on this compound

Based on the current state of organosulfur chemistry, several promising research directions can be envisioned for this compound and related thioether-ketones.

The bifunctional nature of this compound makes it an interesting substrate for exploring novel reactivity. Future studies could investigate the selective transformation of one functional group in the presence of the other. For instance, the oxidation of the thioether to a chiral sulfoxide (B87167) using environmentally benign oxidants could be explored. nih.gov The development of catalytic systems that can selectively functionalize the α-carbon of the ketone without affecting the thioether would open up new synthetic possibilities. Furthermore, the molecule could serve as a precursor in tandem or cascade reactions where both the ketone and thioether moieties participate sequentially to rapidly build molecular complexity.

The synthesis of this compound is an ideal candidate for adaptation to continuous-flow platforms. Flow chemistry offers significant advantages, including enhanced heat and mass transfer, which allows for precise control over reaction conditions and can lead to improved yields and selectivity. nih.govnih.gov A flow-based synthesis could enable the safe use of highly reactive intermediates and could be readily scaled up for larger quantity production. researchgate.net Integrating this flow synthesis with automated optimization platforms could rapidly identify the ideal reaction conditions (temperature, residence time, stoichiometry), accelerating the development of a robust and efficient manufacturing process. This approach bridges the gap between academic discovery and industrial application, highlighting a key direction for modern synthetic chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(p-tolylthio)hexan-2-one, and how can reaction yields be optimized?

- Methodology :

-

Route 1 : Nucleophilic substitution between hexan-2-one derivatives and p-toluenethiol under basic conditions (e.g., K₂CO₃/DMF, 60°C). Monitor progress via TLC and optimize solvent polarity to reduce byproducts .

-

Route 2 : Thioether formation via Michael addition using catalytic L-proline in THF, followed by oxidation. Yields depend on steric hindrance and temperature control .

-

Yield Optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature). For example, a 20% increase in yield was observed when switching from DMF to DMSO due to enhanced nucleophilicity .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 62 | 15% disulfide |

| L-proline | THF | 25 | 48 | <5% ketone |

| NaH | DMSO | 80 | 75 | 8% sulfoxide |

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodology :

- Chromatography : HPLC with C18 column (ACN/H₂O gradient) to detect impurities <0.5% .

- Spectroscopy : Compare experimental H NMR (δ 2.35 ppm for methyl ketone, δ 7.25 ppm for p-tolyl aromatic protons) with computational predictions (DFT/B3LYP) to confirm structural integrity .

- Elemental Analysis : Match calculated vs. observed C, H, S content (e.g., C: 69.2%, H: 7.7%, S: 12.3%) .

Advanced Research Questions

Q. How do steric and electronic effects of the p-tolylthio group influence the reactivity of this compound in nucleophilic additions?

- Methodology :

- Computational Analysis : Perform Hammett studies using substituent constants (σ⁺) to quantify electronic effects. The p-tolyl group’s +M effect reduces electrophilicity at the ketone carbonyl, slowing nucleophilic attack .

- Kinetic Experiments : Compare reaction rates with analogs (e.g., 6-phenylthio vs. p-tolylthio). Steric maps (Mercury 4.0) reveal torsional strain in transition states .

- Key Finding : p-Tolylthio derivatives exhibit 30% slower reaction rates than phenylthio analogs due to increased steric bulk near the reactive site .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodology :

- Data Reconciliation : Cross-reference IR (C=O stretch: 1715 cm⁻¹) and C NMR (δ 208.5 ppm for ketone) across databases (PubChem, Reaxys). Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

- Validation : Reproduce spectra under standardized conditions (25°C, 400 MHz) and share raw data via repositories (Zenodo) to enhance reproducibility .

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to human serum albumin (PDB ID: 1AO6). The p-tolylthio group shows hydrophobic interactions with subdomain IIA (ΔG = -8.2 kcal/mol) .

- ADMET Prediction : SwissADME calculates logP = 3.1 and bioavailability score = 0.55, suggesting moderate membrane permeability .

Methodological Guidelines

-

Experimental Design :

- For kinetic studies, use stopped-flow UV-Vis spectroscopy to capture fast thiol-ketone interactions (λ = 280 nm) .

- Include negative controls (e.g., unsubstituted hexan-2-one) to isolate the p-tolylthio group’s effects .

-

Data Interpretation :

- Apply multivariate analysis (PCA) to spectral datasets to distinguish solvent artifacts from structural features .

- Use error bars in graphs to represent triplicate measurements and apply t-tests (p < 0.05) for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.